molecular formula C7H13BF3KO B13482171 Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide

Katalognummer: B13482171
Molekulargewicht: 220.08 g/mol
InChI-Schlüssel: SSNLZPSNLUDBNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is a chemical compound with the molecular formula C6H10BF3KO

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide typically involves the reaction of a boron-containing precursor with a potassium salt under controlled conditions. One common method involves the reaction of potassium fluoride with a boron trifluoride etherate complex in the presence of an oxan-4-yl ethyl group. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as nucleophiles, to form stable boron-nitrogen or boron-oxygen bonds. This property is exploited in various chemical reactions and applications, such as catalysis and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Potassium trifluoro(oxan-2-yl)boranuide: Similar in structure but with the oxan group at a different position.

    Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Contains an additional methoxymethyl group.

    Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar structure with a different substitution pattern.

Uniqueness

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and stability is required .

Eigenschaften

Molekularformel

C7H13BF3KO

Molekulargewicht

220.08 g/mol

IUPAC-Name

potassium;trifluoro-[2-(oxan-4-yl)ethyl]boranuide

InChI

InChI=1S/C7H13BF3O.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7H,1-6H2;/q-1;+1

InChI-Schlüssel

SSNLZPSNLUDBNZ-UHFFFAOYSA-N

Kanonische SMILES

[B-](CCC1CCOCC1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.